Cefetamet is the active metabolite of cefetamet pivoxil, a third-generation cephalosporin antibiotic. It is classified as a beta-lactam antibiotic, a group characterized by a beta-lactam ring in their molecular structure. Cefetamet is known for its broad spectrum of activity against many aerobic gram-positive and gram-negative bacteria. [, ] Notably, it demonstrates good activity against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, which are common respiratory pathogens. [, , ] This beta-lactamase stability makes cefetamet a valuable tool for studying bacterial resistance mechanisms. [, ] It is also employed in research investigating the penetration and activity of antibiotics in various tissues and fluids, such as the maxillary sinus mucosa. []
The synthesis of cefetamet is a multi-step process starting with 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). [, , ] One approach involves condensing 7-ADCA with an activated ester derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (AE-active ester) in an organic solvent under alkaline conditions. [] The resulting condensation product, cefetamet, can be further reacted with an organic sodium compound, followed by esterification with iodomethyl pivalate in a strong polar solvent. [, ] Finally, the esterified product is reacted with concentrated hydrochloric acid in an alcohol solvent, and the resulting cefetamet pivoxil hydrochloride is crystallized. []
Cefetamet shares the core structure of cephalosporins, featuring a beta-lactam ring fused to a dihydrothiazine ring. [] A key feature of cefetamet is the presence of a methoxyimino group at the 7-position of the cephalosporin nucleus, contributing to its enhanced antibacterial activity and stability against beta-lactamases. [, ]
Cefetamet, like all beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. [] Binding to PBPs disrupts the cross-linking of peptidoglycan chains, leading to weakening of the bacterial cell wall and ultimately cell death. [] Cefetamet shows a strong affinity for PBP3 in Escherichia coli, which is crucial for cell division and morphology. []
Cefetamet is a zwitterionic compound with low protein binding, exhibiting a plasma protein binding of 22%. [] The only binding protein identified is albumin. [] Its steady-state volume of distribution (0.29 l/kg) roughly corresponds to the extracellular water space, consistent with other low protein-bound cephalosporins. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4